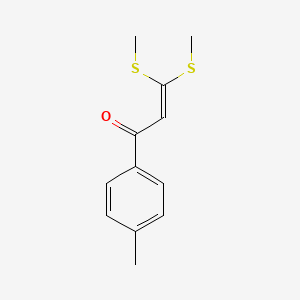

![molecular formula C24H26N4O2S B12011063 1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)

1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dimethyl-8-[(2-Phenylethyl)sulfanyl]-7-(3-Phenylpropyl)-3,7-dihydro-1H-purin-2,6-dion ist eine komplexe organische Verbindung, die zur Purin-Familie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Purin-Kern umfasst, der mit verschiedenen funktionellen Gruppen substituiert ist, darunter Phenylethyl- und Phenylpropylgruppen. Sie ist in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,3-Dimethyl-8-[(2-Phenylethyl)sulfanyl]-7-(3-Phenylpropyl)-3,7-dihydro-1H-purin-2,6-dion umfasst typischerweise mehrere Schritte:

Bildung des Purin-Kerns: Der Purin-Kern kann durch Kondensation geeigneter Amine und Aldehyde synthetisiert werden, gefolgt von einer Cyclisierung.

Einführung von Methylgruppen: Die Methylierung des Purin-Kerns an den Positionen 1 und 3 kann unter Verwendung von Methyliodid in Gegenwart einer Base wie Kaliumcarbonat erreicht werden.

Anlagerung von Phenylethyl- und Phenylpropylgruppen: Die Phenylethyl- und Phenylpropylgruppen können durch nucleophile Substitutionsreaktionen unter Verwendung geeigneter Alkylhalogenide eingeführt werden.

Einführung der Sulfanylgruppe: Die Sulfanylgruppe kann durch Reaktion der Zwischenverbindung mit Thiolen unter geeigneten Bedingungen eingeführt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erreichen. Dies kann die Verwendung fortschrittlicher Katalysatoren, optimierter Reaktionsbedingungen und Reinigungsverfahren wie Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,3-Dimethyl-8-[(2-Phenylethyl)sulfanyl]-7-(3-Phenylpropyl)-3,7-dihydro-1H-purin-2,6-dion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Sulfanylgruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Reduktion der Verbindung kann zur Bildung von Dihydroderivaten führen.

Substitution: Die Phenylethyl- und Phenylpropylgruppen können durch andere funktionelle Gruppen durch nucleophile oder elektrophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide, Acylchloride und Sulfonylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von Dihydroderivaten.

Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

1,3-Dimethyl-8-[(2-Phenylethyl)sulfanyl]-7-(3-Phenylpropyl)-3,7-dihydro-1H-purin-2,6-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Auf seine potenziellen therapeutischen Anwendungen untersucht, beispielsweise bei der Behandlung bestimmter Krankheiten.

Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von 1,3-Dimethyl-8-[(2-Phenylethyl)sulfanyl]-7-(3-Phenylpropyl)-3,7-dihydro-1H-purin-2,6-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, was zu einer Modulation ihrer Aktivität führt.

Beteiligte Signalwege: Die Verbindung kann verschiedene zelluläre Signalwege beeinflussen, darunter Signaltransduktion, Genexpression und Stoffwechselwege.

Vergleich Mit ähnlichen Verbindungen

1,3-Dimethyl-8-[(2-Phenylethyl)sulfanyl]-7-(3-Phenylpropyl)-3,7-dihydro-1H-purin-2,6-dion kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Koffein: Ein bekanntes Purinderivat mit stimulierenden Eigenschaften.

Theobromin: Ein weiteres Purinderivat mit milden stimulierenden und harntreibenden Wirkungen.

Theophyllin: Ein Purinderivat, das zur Behandlung von Atemwegserkrankungen eingesetzt wird.

Einzigartigkeit

Strukturelle Merkmale: Das Vorhandensein von Phenylethyl- und Phenylpropylgruppen sowie der Sulfanylgruppe macht diese Verbindung im Vergleich zu anderen Purinderivaten einzigartig.

Biologische Aktivitäten: Die potenziellen biologischen Aktivitäten der Verbindung, wie antimikrobielle und Antikrebsaktivitäten, unterscheiden sie von anderen ähnlichen Verbindungen.

Liste ähnlicher Verbindungen

- Koffein

- Theobromin

- Theophyllin

Eigenschaften

Molekularformel |

C24H26N4O2S |

|---|---|

Molekulargewicht |

434.6 g/mol |

IUPAC-Name |

1,3-dimethyl-8-(2-phenylethylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione |

InChI |

InChI=1S/C24H26N4O2S/c1-26-21-20(22(29)27(2)24(26)30)28(16-9-14-18-10-5-3-6-11-18)23(25-21)31-17-15-19-12-7-4-8-13-19/h3-8,10-13H,9,14-17H2,1-2H3 |

InChI-Schlüssel |

IAUSPDAJSINSMA-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCC3=CC=CC=C3)CCCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010981.png)

![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011026.png)

![5-(4-methoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12011031.png)

![[2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate](/img/structure/B12011032.png)

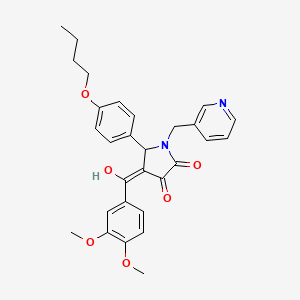

![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12011043.png)

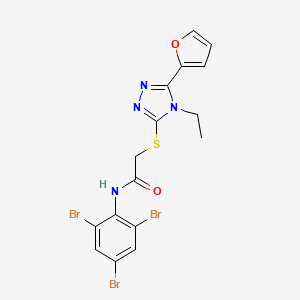

![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12011048.png)

![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)